molecular formula C7H6O5 B1378603 4-(Methoxycarbonyl)furan-2-carboxylic acid CAS No. 42933-19-7

4-(Methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1378603
CAS No.: 42933-19-7
M. Wt: 170.12 g/mol
InChI Key: PZYXXQCGMMNAFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methoxycarbonyl)furan-2-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed reaction of furan, furfural, 2-acetylfuran, or furan-2-carboxylic acid with carbon tetrachloride and methanol . The reaction conditions typically include the use of a copper catalyst and specific temperature and pressure settings to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water and an acid or base catalyst.

    Decarboxylation: Requires acidic or basic conditions, often with heating to facilitate the reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)furan-2-carboxylic acid involves its functional groups participating in various chemical reactions. The ester and carboxylic acid groups can undergo hydrolysis and decarboxylation, respectively, leading to the formation of new molecules. These reactions are facilitated by specific catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)furan-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring.

Properties

IUPAC Name

4-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXXQCGMMNAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-19-7
Record name 4-(methoxycarbonyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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